molecular formula C6H8ClNO2 B2665965 2-Aminobenzene-1,4-diol hydrochloride CAS No. 32190-95-7

2-Aminobenzene-1,4-diol hydrochloride

Cat. No. B2665965
CAS RN: 32190-95-7
M. Wt: 161.59
InChI Key: JVYHTZHTBQZEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05099057

Procedure details

A one-liter Hastelloy C autoclave equipped with a gas dispersion stirrer and cooling coil is charged with 31 g (0.2 mole) of the 2-nitro-1,4-benzenediol, 500 mL of n-propanol, 7.0 g of 10 percent Pd/C and 10.0 mL of H2O. The sealed reactor is charged with 50 psi of H2 and the temperature is brought to 40° C. and maintained between 40° C.-50° C. during the course of the reaction. After a brief induction period, the uptake of hydrogen becomes extremely rapid and H2 pressure is maintained at about atmospheric pressure during the reaction. Upon completion, no further uptake of H2 is observed. The reactor is cooled to room temperature, opened and 300 mL of concentrated HCl containing ~10 g of SnCl2 2H2O is added to the reaction mixture. The crude product with the catalyst is isolated by filtration. This material is dissolved in 200 g of H2O at 85° C. and the catalyst is removed by filtration. H2O (100-300 mL) is added to the filtrate along with 500 mL of HCl and the catalyst-free material is precipitated from the brown solution. Recrystallization may be carried out in the existing solvent or the semi-pure material can be isolated and air dried to afford 31.6 g of 2-amino-1,4-benzenediol hydrochloride (98 percent yield based on 2-nitro-1,4-benzenediol.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11])([O-])=O.[H][H].Cl.[Cl:15][Sn]Cl>O.[Cr].[Co].[Pd].C(O)CC>[ClH:15].[NH2:1][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11] |f:5.6,9.10|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)O)O
Name
Quantity
7 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Step Four
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Co]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling coil
ADDITION
Type
ADDITION
Details
The sealed reactor is charged with 50 psi of H2
CUSTOM
Type
CUSTOM
Details
is brought to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained between 40° C.-50° C. during the course of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
H2 pressure is maintained at about atmospheric pressure during the reaction
CUSTOM
Type
CUSTOM
Details
The crude product with the catalyst is isolated by filtration
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
ADDITION
Type
ADDITION
Details
H2O (100-300 mL) is added to the filtrate along with 500 mL of HCl
CUSTOM
Type
CUSTOM
Details
the catalyst-free material is precipitated from the brown solution
CUSTOM
Type
CUSTOM
Details
Recrystallization
CUSTOM
Type
CUSTOM
Details
the semi-pure material can be isolated
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C=CC(=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.